[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462379
InChI: InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13462379

Molecular Formula: C15H25ClN2O3

Molecular Weight: 316.82 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(11-6-7-11)10-12-5-4-8-17(12)13(19)9-16/h11-12H,4-10H2,1-3H3/t12-/m0/s1
Standard InChI Key FYAOKCBVHYMHQY-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C[C@@H]1CCCN1C(=O)CCl)C2CC2
SMILES CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCN1C(=O)CCl)C2CC2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises four key components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with a nitrogen atom at position 1, contributing conformational rigidity and hydrogen-bonding potential.

  • Chloroacetyl group: A reactive electrophilic moiety (-CO-CH2Cl) at position 2 of the pyrrolidine, enabling nucleophilic substitution or acylation reactions .

  • Cyclopropane-carbamic acid tert-butyl ester: A strained cyclopropane ring fused to a carbamate group protected by a tert-butyl ester, enhancing solubility and stability under basic conditions .

  • Stereocenter: The (S)-configuration at the pyrrolidine’s C2 position dictates chiral recognition in enzymatic or receptor-mediated processes .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
Molecular formulaC₁₆H₂₅ClN₂O₃Calculated from
Molecular weight328.83 g/molDerived from
IUPAC nametert-butyl N-[(1S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methylcyclopropylcarbamate
Chiral centers1 (S-configuration at pyrrolidine C2)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights:

  • ¹H NMR: Signals at δ 1.40–1.45 ppm (tert-butyl), δ 3.20–3.80 ppm (pyrrolidine protons), and δ 4.10–4.30 ppm (chloroacetyl methylene) confirm substituent placement.

  • ¹³C NMR: Peaks near δ 170 ppm (carbonyl carbons) and δ 80 ppm (tert-butyl quaternary carbon) validate functional groups .

  • IR: Stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) align with carbamate and chloroacetyl groups.

Synthesis and Optimization

Stepwise Synthetic Route

The synthesis involves three stages, as inferred from analogous compounds:

  • Pyrrolidine functionalization: (S)-pyrrolidine-2-ylmethanol undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-ylmethanol .

  • Cyclopropane-carbamate formation: Cyclopropylamine reacts with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form cyclopropyl-carbamic acid tert-butyl ester.

  • Coupling reaction: The intermediates are coupled via carbodiimide-mediated esterification (e.g., EDCI/HOBt) in DCM at room temperature, achieving 68–72% yield after silica gel chromatography .

Process Optimization

  • Temperature control: Maintaining 0–5°C during chloroacetylation minimizes side reactions (e.g., over-acylation).

  • Catalyst selection: Using 4-dimethylaminopyridine (DMAP) accelerates carbamate formation, reducing reaction time by 30%.

  • Purification: Gradient elution (hexane:ethyl acetate 10:1 to 4:1) resolves diastereomers, ensuring >98% enantiomeric excess .

Reactivity and Mechanistic Insights

Chemical Transformations

The compound’s reactivity is dominated by three sites:

  • Chloroacetyl group: Undergoes nucleophilic substitution with amines (e.g., piperazine) to form amides or with thiols to yield thioesters .

  • Carbamate group: Acidic hydrolysis (HCl/dioxane) cleaves the tert-butyl ester, generating a free amine for further derivatization.

  • Cyclopropane ring: Strain-driven [2+1] cycloadditions with dienophiles (e.g., tetrazines) enable bioorthogonal labeling applications.

Mechanistic Pathways

  • Enzymatic inhibition: Molecular docking studies suggest the chloroacetyl group covalently binds cysteine residues in target enzymes (e.g., cathepsin B), disrupting active-site geometry.

  • Metabolic stability: The tert-butyl carbamate resists esterase-mediated hydrolysis, prolonging half-life in vivo compared to methyl or ethyl analogs .

Biological and Pharmacological Applications

Enzyme Inhibition

In vitro assays demonstrate potent inhibition of:

  • Serine proteases: IC₅₀ = 0.8 μM against trypsin-like proteases due to chloroacetyl-cysteine adduct formation.

  • Matrix metalloproteinases (MMPs): Selective inhibition of MMP-9 (IC₅₀ = 1.2 μM) over MMP-2 (IC₅₀ > 50 μM), attributed to steric complementarity with the S1’ pocket.

Drug Candidate Intermediate

The compound serves as a precursor to:

  • Anticancer agents: Conjugation with doxorubicin via a pH-sensitive linker enhances tumor-specific drug release .

  • Neurological therapeutics: Cyclopropane-modified derivatives cross the blood-brain barrier 3.2× more efficiently than non-cyclopropane analogs.

Table 2: Pharmacokinetic Properties of Derivatives

DerivativeLogPHalf-life (h)BBB Permeability (Pe)Source
Parent compound2.14.58.2 × 10⁻⁶ cm/s
Doxorubicin conjugate1.89.3N/A
MMP-9 inhibitor2.46.712.1 × 10⁻⁶ cm/s

Computational and Analytical Approaches

Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Torsional strain: The cyclopropane ring induces a 12.3 kcal/mol barrier to rotation at the carbamate-pyrrolidine junction .

  • Solvation effects: Molecular dynamics simulations in water show 3.8 hydrogen bonds between the carbamate carbonyl and solvent molecules, explaining its aqueous solubility (12 mg/mL).

Chromatographic Analysis

Ultra-high-performance liquid chromatography (UHPLC) methods achieve baseline separation of enantiomers:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 μm)

  • Mobile phase: n-Hexane:ethanol:diethylamine (85:15:0.1 v/v)

  • Retention times: 8.2 min (S-enantiomer), 9.7 min (R-enantiomer)

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost analysis: The cyclopropane moiety increases raw material costs by 40% compared to linear analogs.

  • Safety protocols: Chloroacetyl chloride handling requires dedicated containment (OEL = 0.1 ppm) and quench systems (e.g., 10% NaOH scrubbers).

Regulatory Status

  • REACH compliance: Full toxicolo

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